Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 1-(1-piperidino)cyclohexene
Publication Date: January 6, 2026
Abstract
This technical guide provides a comprehensive overview of 1-(1-piperidino)cyclohexene, a pivotal enamine intermediate in modern organic synthesis. We delve into its fundamental chemical properties, synthesis, and spectroscopic characterization. The core of this document is a detailed exploration of its reactivity, focusing on the mechanistic underpinnings of the Stork enamine alkylation, a cornerstone reaction for C-C bond formation. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, safety and handling procedures, and an analysis of its applications as a versatile building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][][3]
Introduction: The Role of Enamines in Synthesis
Enamines are a class of unsaturated organic compounds derived from the condensation of an aldehyde or ketone with a secondary amine. Their synthetic utility stems from a crucial resonance structure that imparts significant nucleophilic character to the α-carbon, rendering them as effective enolate equivalents.[4][5] This nucleophilicity allows for reactions with a wide array of electrophiles under milder conditions than those typically required for enolate chemistry, thereby avoiding issues like poly-alkylation and self-condensation.[3]
1-(1-piperidino)cyclohexene (CAS No. 2981-10-4), formed from cyclohexanone and piperidine, is a canonical example of a stable and highly reactive enamine.[6] Its well-defined reactivity profile has made it an indispensable tool for the regioselective α-alkylation and α-acylation of ketones, most notably through the Stork enamine alkylation reaction.[3][7][8] This guide will explore the synthesis, properties, and reactivity of this key intermediate to provide a field-proven resource for laboratory applications.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 1-(1-piperidino)cyclohexene is essential for its proper handling, storage, and use in synthesis.
Physicochemical Properties
The compound is typically a colorless to clear yellow liquid with a characteristic amine-like odor.[1][][9] It is sensitive to hydrolysis and should be handled under anhydrous conditions.[10][11]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉N | [][12][13] |
| Molecular Weight | 165.28 g/mol | [][12][14] |
| Appearance | Colourless to clear yellow liquid | [1][][15] |
| Boiling Point | 120-122 °C at 16 mmHg; 262.2 °C at 760 mmHg | [1][9][12] |
| Density | ~0.978 g/cm³ | [1][][12] |
| Flash Point | ~102.8 °C | [1][15] |
| Refractive Index | ~1.514 - 1.527 | [12][15] |
| Storage Conditions | Refrigerator (+4°C), under inert atmosphere | [][12][16] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of synthesized 1-(1-piperidino)cyclohexene. The key expected signals are summarized below.
| Technique | Key Signals and Interpretation |
| ¹H NMR | Signals for the piperidine ring protons, four allylic protons on the cyclohexene ring, four homoallylic protons, and a characteristic vinylic proton signal (C=CH) around δ 4.5-4.8 ppm. |
| ¹³C NMR | Signals for the five distinct carbons of the piperidine ring and the six carbons of the cyclohexene ring, including two key signals for the vinylic carbons (C=C) in the δ 100-140 ppm range. |
| IR Spectroscopy | A strong C=C stretching vibration band around 1640-1660 cm⁻¹, characteristic of the enamine double bond. Absence of the C=O stretch from the starting cyclohexanone (~1715 cm⁻¹). |
| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[13] |
Synthesis of 1-(1-piperidino)cyclohexene
The most common and efficient synthesis involves the acid-catalyzed condensation of cyclohexanone with piperidine. The causality behind this choice is Le Châtelier's principle; the reaction is a reversible equilibrium, and the continuous removal of water is essential to drive the reaction to completion, affording a high yield of the enamine product.
Caption: Synthesis of 1-(1-piperidino)cyclohexene.
Experimental Protocol 1: Synthesis from Cyclohexanone and Piperidine
This protocol is a self-validating system; successful formation of the product is confirmed by the collection of the theoretical amount of water and subsequent purification and spectroscopic analysis.
Materials:
-
Cyclohexanone
-
Piperidine
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Anhydrous sodium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, distillation setup
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the product.[11]
-
Reagents: To the flask, add cyclohexanone (1.0 eq), piperidine (1.2 eq), a catalytic amount of PTSA (0.01 eq), and sufficient toluene to fill the flask to about two-thirds capacity.
-
Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation (b.p. 120-122 °C at 16 mmHg) to yield pure 1-(1-piperidino)cyclohexene as a colorless or light-yellow oil.[9]
Core Reactivity: The Stork Enamine Alkylation
The synthetic power of 1-(1-piperidino)cyclohexene lies in its nucleophilic α-carbon, which readily attacks a variety of electrophiles. This reactivity is the basis of the Stork enamine alkylation, a three-step process for the selective mono-alkylation of ketones.[3][5][7]
Pillar 1: Enamine Formation: As described in Protocol 1. Pillar 2: Nucleophilic Attack: The enamine attacks an electrophile (e.g., alkyl halide, acyl halide, or Michael acceptor).[7][8] The nitrogen's lone pair participates, forming a transient, resonance-stabilized iminium salt.[4] Pillar 3: Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, now α-substituted, and release the protonated secondary amine.[3][7]
Caption: Workflow of the Stork Enamine Alkylation.
Regioselectivity: Thermodynamic vs. Kinetic Control
For unsymmetrical ketones, the formation of two different enamine regioisomers is possible. The reaction of piperidine with 2-methylcyclohexanone, for instance, can yield two isomers. Generally, enamine formation is under thermodynamic control, favoring the more substituted, and thus more stable, double bond.[8] However, using sterically hindered bases at low temperatures can favor the formation of the less substituted (kinetic) enolate, a complementary approach to the regioselectivity offered by enamines.[17][18][19] For cyclohexanone, this issue is moot as only one enamine product can form.
Experimental Protocol 2: α-Benzylation of Cyclohexanone
This protocol demonstrates the utility of 1-(1-piperidino)cyclohexene for C-C bond formation. The trustworthiness of the protocol is ensured by monitoring the reaction via TLC and confirming the final product's structure.
Materials:
-
1-(1-piperidino)cyclohexene (from Protocol 1)
-
Benzyl bromide (or other activated alkyl halide)
-
Dry Dioxane or Tetrahydrofuran (THF)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate
Procedure:
-
Alkylation: In a flame-dried flask under a nitrogen atmosphere, dissolve the 1-(1-piperidino)cyclohexene (1.0 eq) in dry THF.[3]
-
Add benzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and a precipitate (the iminium salt) will form.[3]
-
Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude 2-benzylcyclohexanone can be purified by column chromatography or distillation.
Applications in Research and Development
1-(1-piperidino)cyclohexene is a valuable synthetic intermediate with several key applications:
-
Pharmaceutical Synthesis: It serves as a building block for complex molecules, including steroids, hormones, and other cyclohexene derivatives with biological activity.[1][] It is also known as an intermediate in the synthesis of phencyclidine (PCP).[6]
-
Fine Chemicals: Used in the preparation of various laboratory chemicals and fine chemical intermediates.[1]
-
Total Synthesis: The Stork enamine alkylation is a mild and reliable method for constructing C-C bonds, making it a frequent strategy in the total synthesis of natural products.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(1-piperidino)cyclohexene is a corrosive and hazardous chemical that requires strict handling protocols.
-
Hazard Identification: The compound is classified as causing severe skin burns and serious eye damage (GHS Category 1B/1).[9][16][20] It is harmful if swallowed, and ingestion can lead to perforation of the digestive tract.[14][15][16]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated (+4°C).[][12][21] It should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[16]
-
Spills and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a closed container for hazardous waste disposal.[16] Do not allow the chemical to enter drains.[16] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15][22]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[9][22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][21]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9][21]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21][22]
-
References
-
1-(1-piperidino)cyclohexene | 2981-10-4 | Global Manufacturer & Supplier - Macsen Labs. [Link]
-
1-(1-Piperidino)cyclohexene CAS 2981-10-4 - Watson International. [Link]
- US3530120A - Novel process for preparation of enamines - Google P
-
Enamine Formation Question : r/OrganicChemistry - Reddit. [Link]
-
Stork enamine alkylation - Wikipedia. [Link]
-
Stork enamine alkylation - Grokipedia. [Link]
-
Stork Enamine Synthesis - Chemistry Steps. [Link]
-
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. [Link]
-
Regioselective Enolization and Thermodynamic vs. Kinetic Control - YouTube. [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. [Link]
-
9.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. [Link]
-
1-(1-Cyclohexenyl)piperidine - Optional[15N NMR] - Chemical Shifts - SpectraBase. [Link]
-
1-Piperidino-1-Cyclohexene (PCH) - AMBS Life Science. [Link]
-
N-(1-Cyclohexen-1-yl)piperidine - NIST WebBook. [Link]
-
Piperidine, 1-(1-cyclohexen-1-yl)- | C11H19N | CID 18118 - PubChem. [Link]
-
1-morpholino-1-cyclohexene - Organic Syntheses Procedure. [Link]
-
Cyclohexene: Uses, Properties, and Applications - Patsnap Eureka. [Link]
Sources
- 1. macsenlab.com [macsenlab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. watson-int.com [watson-int.com]
- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. fishersci.com [fishersci.com]
- 10. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2981-10-4 CAS MSDS (1-(1-PIPERIDINO)CYCLOHEXENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]
- 14. Piperidine, 1-(1-cyclohexen-1-yl)- | C11H19N | CID 18118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. ambslifescience.com [ambslifescience.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 20. fishersci.com [fishersci.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. echemi.com [echemi.com]
